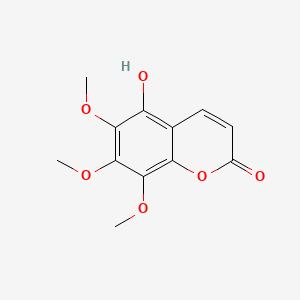

5-Hydroxy-6,7,8-trimethoxycoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

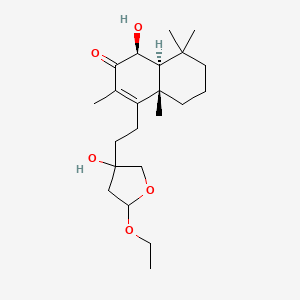

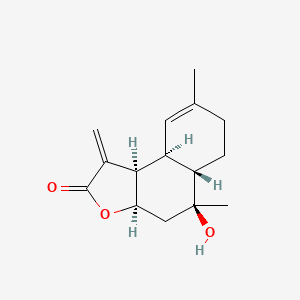

5-Hydroxy-6,7,8-trimethoxycoumarin is a coumarin isolated from the herbs of Viola yedonensis Makino . It is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents .

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-6,7,8-trimethoxycoumarin is C12H12O5 . The average mass is 236.221 Da and the monoisotopic mass is 236.068466 Da .Physical And Chemical Properties Analysis

5-Hydroxy-6,7,8-trimethoxycoumarin is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . The molecular formula is C12H12O5 , with an average mass of 236.221 Da and a monoisotopic mass of 236.068466 Da .科学的研究の応用

Gastroprotective Effects : 5-Hydroxy-6,7,8-trimethoxycoumarin has demonstrated significant gastroprotective activity, surpassing that of the standard drug rebamipide in certain studies. It exhibits low toxicity and minimal effects on drug-metabolizing enzymes (Son et al., 2015).

Antiviral Properties : This compound has been isolated from the Australian plant Pterocaulon sphacelatum, traditionally used for treating colds. It belongs to a group of compounds known to inhibit picornaviral replication, which includes rhinoviruses, common agents of the cold (Semple et al., 1999).

Antioxidant Activity : Studies have shown that certain hydroxycoumarins, including variants similar to 5-Hydroxy-6,7,8-trimethoxycoumarin, possess significant antioxidant properties. They are considered as potential therapeutic candidates for conditions characterized by free radical overproduction (Veselinovic et al., 2014).

Synthetic Applications : The compound has been synthesized as part of research into 3,4-unsubstituted coumarins, demonstrating the feasibility of producing such molecules from readily available materials. This has implications for rapid synthesis in pharmaceutical contexts (Gao et al., 2013).

Inhibition of Inflammatory Responses : Coumarins produced by Streptomyces aureofaciens, similar in structure to 5-Hydroxy-6,7,8-trimethoxycoumarin, have shown potential in inhibiting inflammatory responses in cell studies, which could have implications for treating inflammatory diseases (Taechowisan et al., 2007).

作用機序

While the specific mechanism of action for 5-Hydroxy-6,7,8-trimethoxycoumarin is not mentioned, coumarins of plant origin can act by several mechanisms: inhibition of HIV reverse transcriptase and integrase, inhibition of cellular factors that regulate HIV-1 replication, and transmission of viral particles from infected macrophages to healthy ones .

特性

IUPAC Name |

5-hydroxy-6,7,8-trimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOTWQSMTJGHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6,7,8-trimethoxycoumarin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。